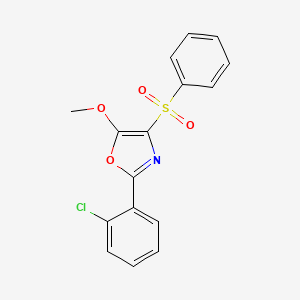
2-(2-Chlorophenyl)-5-methoxy-4-(phenylsulfonyl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazoles are a class of organic compounds with a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms . They are important in the field of medicinal chemistry due to their presence in many biologically active compounds . The compound you mentioned has additional functional groups attached to the oxazole ring, including a chlorophenyl group, a methoxy group, and a phenylsulfonyl group. These groups could potentially influence the compound’s properties and biological activity.
Molecular Structure Analysis
The molecular structure of a compound like this would consist of an oxazole ring with the additional functional groups attached at the 2, 4, and 5 positions of the ring. The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography .Chemical Reactions Analysis
Oxazoles can undergo a variety of chemical reactions, including direct arylation, alkenylation, and annulation . The specific reactions that “2-(2-Chlorophenyl)-5-methoxy-4-(phenylsulfonyl)oxazole” might undergo would depend on the reaction conditions and the other compounds present.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. Factors that could influence its properties include the polarity of its functional groups, its molecular weight, and its shape .Applications De Recherche Scientifique
Synthesis and Application in Complex Molecules
2-(2-Chlorophenyl)-5-methoxy-4-(phenylsulfonyl)oxazole serves as a foundational building block in the synthesis of more complex molecules. For instance, its utility in the total synthesis of siphonazoles A and B, unique natural products, has been demonstrated. The preparation of 4-carbethoxy-5-methyl-2-(phenylsulfonyl)methyloxazole and its elaboration into complex oxazoles underscores its significance in organic synthesis (Zhang & Ciufolini, 2009).
Scaffold for Synthetic Elaboration
This compound also acts as a valuable scaffold for synthetic elaboration. The creation of 2-((Phenylsulfonyl)methyl)-4,5-diphenyloxazole demonstrates its versatility in affording extended oxazoles, leading to a range of products through reactions with various alkyl halides. This includes applications in the synthesis of anti-inflammatory agents like Oxaprozin (Patil & Luzzio, 2016).
Anticancer Potential
Significant in the field of medicinal chemistry, a series of 4-arylsulfonyl-1,3-oxazoles derived from this compound have shown notable anticancer activities. Among these, specific derivatives demonstrated high activity against cancer cell lines, indicating the compound’s potential as a lead for further antitumor studies (Zyabrev et al., 2022).
Methodology in Organic Synthesis
A general methodology for preparing 2,5-disubstituted-1,3-oxazoles involves the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole, which is highly reactive with various electrophiles. This process highlights the compound’s role in facilitating the synthesis of diversely substituted oxazoles (Williams & Fu, 2010).
Optoelectronic Properties and Synthesis
The synthesis of novel bicyclic oxazolidine compounds, including those derived from this compound, has been explored. These studies involve characterizing their optoelectronic properties using density functional theory, providing insights into their potential applications in material science (Abbas et al., 2018).
Mécanisme D'action
The mechanism of action would depend on the specific biological activity of the compound. Many oxazole derivatives have been found to have antimicrobial, anticancer, anti-inflammatory, and other activities . The specific mechanism of action would need to be determined through biological testing and study.
Safety and Hazards
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-2-(2-chlorophenyl)-5-methoxy-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO4S/c1-21-16-15(23(19,20)11-7-3-2-4-8-11)18-14(22-16)12-9-5-6-10-13(12)17/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPDDHQMHBZKTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(O1)C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4'-chloro-[1,1'-biphenyl]-3-sulfonamide](/img/structure/B2807484.png)
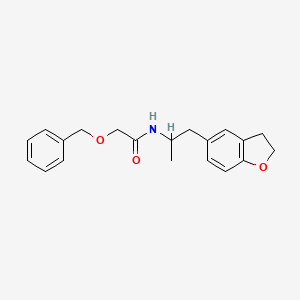
![2-Benzyl-N-[(3-bromophenyl)-cyanomethyl]butanamide](/img/structure/B2807487.png)
![Tert-butyl N-[(1S,5S,6S,7R)-7-(hydroxymethyl)-3-azabicyclo[3.2.1]octan-6-yl]carbamate;hydrochloride](/img/structure/B2807488.png)
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2807490.png)

![4-(3,4-dichlorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2807492.png)
![5-(4-benzylpiperidin-1-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2807493.png)
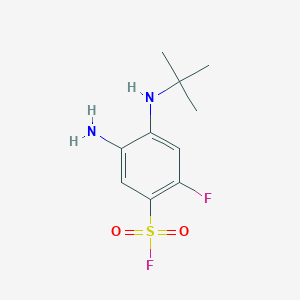
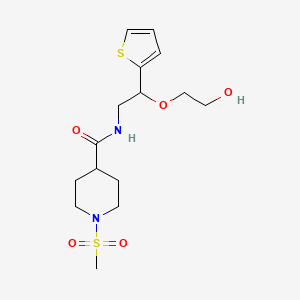
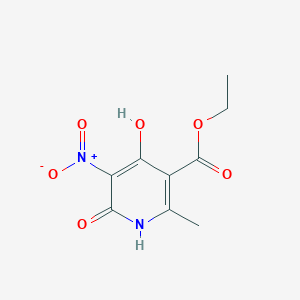

![2-methoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2807501.png)

